molecular formula C18H22O B14231144 Cyclohexanone, 2-(6-phenyl-5-hexynyl)- CAS No. 721971-25-1

Cyclohexanone, 2-(6-phenyl-5-hexynyl)-

Cat. No.: B14231144
CAS No.: 721971-25-1
M. Wt: 254.4 g/mol
InChI Key: ZYBNVCLRLDZBEZ-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-(6-phenyl-5-hexynyl)- is an organic compound with the molecular formula C18H22O. It contains a cyclohexanone core substituted with a phenyl-hexynyl group. This compound is notable for its unique structure, which includes multiple bonds, aromatic rings, and a ketone functional group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-(6-phenyl-5-hexynyl)- typically involves the alkylation of cyclohexanone with a suitable phenyl-hexynyl halide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, followed by the addition of the phenyl-hexynyl halide .

Industrial Production Methods

While specific industrial production methods for Cyclohexanone, 2-(6-phenyl-5-hexynyl)- are not well-documented, the general approach would involve large-scale alkylation reactions using optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-(6-phenyl-5-hexynyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclohexanone, 2-(6-phenyl-5-hexynyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-(6-phenyl-5-hexynyl)- involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenyl-hexynyl group can interact with hydrophobic pockets in proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanone, 2-(6-phenyl-5-hexynyl)- is unique due to its combination of a cyclohexanone core with a phenyl-hexynyl group, providing a distinct set of chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies .

Properties

CAS No.

721971-25-1

Molecular Formula

C18H22O

Molecular Weight

254.4 g/mol

IUPAC Name

2-(6-phenylhex-5-ynyl)cyclohexan-1-one

InChI

InChI=1S/C18H22O/c19-18-15-9-8-14-17(18)13-7-2-1-4-10-16-11-5-3-6-12-16/h3,5-6,11-12,17H,1-2,7-9,13-15H2

InChI Key

ZYBNVCLRLDZBEZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CCCCC#CC2=CC=CC=C2

Origin of Product

United States

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